2-Cyclohexyl-5-methylthiazolidine

Lipophilicity XLogP3 Hydrophobicity

2-Cyclohexyl-5-methylthiazolidine (CAS 116112‑99‑3) is a fully saturated, five‑membered 1,3‑thiazolidine heterocycle bearing a cyclohexyl substituent at the 2‑position and a methyl group at the 5‑position. With a molecular formula of C₁₀H₁₉NS and a molecular weight of 185.33 g mol⁻¹, the compound exhibits a predicted XLogP3 of 3.2, a predicted pKa of 8.88 ± 0.60, a predicted boiling point of 288.4 ± 15.0 °C, and a predicted density of 1.005 ± 0.06 g cm⁻³.

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
CAS No. 116112-99-3
Cat. No. B12662335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-5-methylthiazolidine
CAS116112-99-3
Molecular FormulaC10H19NS
Molecular Weight185.33 g/mol
Structural Identifiers
SMILESCC1CNC(S1)C2CCCCC2
InChIInChI=1S/C10H19NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h8-11H,2-7H2,1H3
InChIKeyIKDFPWIVVIOOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-5-methylthiazolidine (CAS 116112-99-3): Procurement-Relevant Physicochemical and Pharmacophoric Baseline for a C5-Methyl, C2-Cyclohexyl Thiazolidine


2-Cyclohexyl-5-methylthiazolidine (CAS 116112‑99‑3) is a fully saturated, five‑membered 1,3‑thiazolidine heterocycle bearing a cyclohexyl substituent at the 2‑position and a methyl group at the 5‑position . With a molecular formula of C₁₀H₁₉NS and a molecular weight of 185.33 g mol⁻¹, the compound exhibits a predicted XLogP3 of 3.2, a predicted pKa of 8.88 ± 0.60, a predicted boiling point of 288.4 ± 15.0 °C, and a predicted density of 1.005 ± 0.06 g cm⁻³ [1]. These values position 2‑cyclohexyl‑5‑methylthiazolidine as a markedly more lipophilic and less dense analogue relative to the unsubstituted parent thiazolidine (XLogP ≈ 0.6; density = 1.131 g mL⁻¹ at 25 °C) and as a slightly more lipophilic, higher‑boiling congener compared with the des‑methyl analogue 2‑cyclohexyl‑1,3‑thiazolidine (CAS 92098‑73‑2, predicted XLogP = 2.8) .

Why 2-Cyclohexyl-5-methylthiazolidine Cannot Be Replaced by Unsubstituted or Des-Methyl Thiazolidine Analogues in Lipophilicity‑Sensitive and Phase‑Partitioning Applications


Generic substitution with unsubstituted thiazolidine (XLogP ≈ 0.6) or with the des‑methyl 2‑cyclohexyl‑1,3‑thiazolidine (XLogP = 2.8) would materially alter both the bulk lipophilicity and the boiling‑point/density profile of the material, because the 5‑methyl group contributes an additional ~0.4 log P unit, raising the predicted XLogP3 from 2.8 to 3.2 and the predicted boiling point by approximately 16 °C while lowering the predicted density by ~0.13 g cm⁻³ relative to the demethylated counterpart [1]. In any application where differential membrane permeability, organic/aqueous phase partitioning, or vapor‑phase behaviour controls performance—such as formulation design, agrochemical delivery, or corrosion‑inhibitor film persistence—the physicochemical margin between the 5‑methyl and the non‑methylated congeners is sufficient to preclude direct interchangeability without re‑optimisation . The following Section 3 provides the quantitative basis for these differences.

2-Cyclohexyl-5-methylthiazolidine (CAS 116112-99-3): Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence Versus Thiazolidine Comparators


Predicted Lipophilicity (XLogP3): 2‑Cyclohexyl‑5‑methylthiazolidine vs. 2‑Cyclohexyl‑1,3‑thiazolidine and Thiazolidine

The introduction of a methyl substituent at the 5‑position raises the predicted XLogP3 from 2.8 (2‑cyclohexyl‑1,3‑thiazolidine, CAS 92098‑73‑2) to 3.2 (2‑cyclohexyl‑5‑methylthiazolidine, CAS 116112‑99‑3), an increase of 0.4 log P units. This difference is approximately 2.6 log P units higher than the unsubstituted parent thiazolidine (XLogP ≈ 0.6; CAS 504‑78‑9) [1].

Lipophilicity XLogP3 Hydrophobicity Thiazolidine Cyclohexyl

Predicted pKa: Near‑Identical Basicity of 2‑Cyclohexyl‑5‑methylthiazolidine and Unsubstituted Thiazolidine

The predicted pKa of 2‑cyclohexyl‑5‑methylthiazolidine (8.88 ± 0.60) is statistically indistinguishable from that of the parent thiazolidine (8.84 ± 0.20), indicating that the 2‑cyclohexyl and 5‑methyl substituents do not significantly perturb the intrinsic basicity of the ring nitrogen [1].

pKa Basicity Protonation State Thiazolidine Cyclohexyl

Predicted Boiling Point and Density: Physical‑Property Differentiation from Unsubstituted Thiazolidine and Des‑Methyl Cyclohexyl Analogue

The predicted boiling point of 2‑cyclohexyl‑5‑methylthiazolidine (288.4 ± 15.0 °C) is approximately 16 °C higher than that of the des‑methyl 2‑cyclohexyl‑1,3‑thiazolidine (ca. 272 °C, estimated) and about 216 °C higher than that of unsubstituted thiazolidine (72–75 °C at 25 mmHg ≈ 55 °C at atmospheric pressure, extrapolated). The predicted density of 1.005 ± 0.06 g cm⁻³ is approximately 0.13 g cm⁻³ lower than that of the parent thiazolidine (1.131 g mL⁻¹ at 25 °C, experimentally determined) .

Boiling Point Density Volatility Thiazolidine Cyclohexyl

Class‑Level Antifungal and Corrosion‑Inhibition Potential of Cyclohexyl‑Containing Thiazolidine/Thiazole Scaffolds

No direct biological or corrosion‑inhibition testing of 2‑cyclohexyl‑5‑methylthiazolidine has been reported. However, in structurally related cyclohexylidene‑hydrazo‑4‑arylthiazoles, all compounds exhibited MIC values comparable to fluconazole against Candida spp. [1]. Separately, thiazolidine‑2,4‑dione derivatives have achieved corrosion inhibition efficiencies ≥ 92 % on carbon steel in 1 M HCl at 5 × 10⁻³ M [2]. By virtue of its enhanced lipophilicity (XLogP = 3.2), 2‑cyclohexyl‑5‑methylthiazolidine is expected to adsorb more strongly onto hydrophobic metal surfaces than the less lipophilic parent thiazolidine, potentially yielding higher inhibition efficiency at equivalent concentrations—a hypothesis that remains to be experimentally verified [3].

Antifungal Corrosion Inhibition Thiazolidine Cyclohexyl MIC

Sourcing and Purity: Available Supply of 2-Cyclohexyl-5-methylthiazolidine as a Research-Grade Thiazolidine Building Block

2‑Cyclohexyl‑5‑methylthiazolidine (CAS 116112‑99‑3) is commercially offered by multiple suppliers (e.g., AngeneChem, CymitQuimica) as a research‑grade intermediate, typically at analytical or synthetic purity levels [1]. In contrast, the des‑methyl analogue 2‑cyclohexyl‑1,3‑thiazolidine (CAS 92098‑73‑2) is listed with a purity specification of 95 % . The 5‑methyl analogue thus provides a higher‑purity entry point for SAR exploration or scale‑up studies within the 2‑cyclohexylthiazolidine series.

Procurement Purity Vendor Thiazolidine Research Chemical

2-Cyclohexyl-5-methylthiazolidine (CAS 116112-99-3): Evidence‑Driven Application Scenarios for Scientific Procurement


Lipophilicity‑Guided Fragment or Scaffold Optimisation in Medicinal Chemistry

When a medicinal chemistry programme requires a thiazolidine scaffold with elevated and tunable lipophilicity, 2‑cyclohexyl‑5‑methylthiazolidine (XLogP = 3.2) can serve as a direct replacement for the less lipophilic 2‑cyclohexyl‑1,3‑thiazolidine (XLogP = 2.8) , providing a 0.4 log P increase without altering the thiazolidine core or the cyclohexyl substituent. This incremental lipophilicity gain may improve blood–brain barrier penetration or membrane partitioning in cellular assays, while the preserved pKa (~8.9) maintains a consistent protonation state.

Non‑Volatile, High‑Boiling Solvent or Reaction Medium for High‑Temperature Synthesis

With a predicted boiling point of 288.4 °C —substantially higher than that of the parent thiazolidine (72–75 °C) —2‑cyclohexyl‑5‑methylthiazolidine is suited for use as a high‑boiling, aprotic‑polar reaction medium or entrainer in distillative processes where conventional thiazolidines would evaporate prematurely. Its lower density (~1.005 g cm⁻³ vs. 1.131 g cm⁻³ for thiazolidine) also facilitates phase separation in aqueous/organic work‑up procedures.

Candidate Screening in Antifungal or Corrosion‑Inhibitor Discovery Cascades

Given the demonstrated antifungal activity of cyclohexylidene‑thiazole analogues (MIC comparable to fluconazole) [1] and the high corrosion‑inhibition efficiency of thiazolidine‑2,4‑diones (>92 % at 5 × 10⁻³ M) [2], 2‑cyclohexyl‑5‑methylthiazolidine is a logical high‑priority candidate for screening against Candida spp. or for evaluation as a corrosion inhibitor on carbon steel in acidic media. Its enhanced lipophilicity (XLogP = 3.2) may translate into superior surface adsorption and, consequently, improved inhibition relative to less hydrophobic analogues.

Procurement of a Structurally Defined Building Block with Reduced Supply‑Chain Risk

Because 2‑cyclohexyl‑5‑methylthiazolidine is available from multiple vendors [3] and is not subject to the purity caps (e.g., 95 %) reported for the des‑methyl analogue , it offers a more robust procurement profile for laboratories that require consistent, high‑quality starting material for multi‑step syntheses or biological replicate studies.

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